2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Description
2-Chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3-methylbenzyl group and a chloro-substituted aromatic ring. Its molecular formula is C₁₈H₁₅ClN₂OS, with a molecular weight of 342.84 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents: the chloro group on the benzamide enhances electrophilicity, while the 3-methylbenzyl group on the thiazole ring contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-4-6-13(9-12)10-14-11-20-18(23-14)21-17(22)15-7-2-3-8-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOFCOJBVCEINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366660 | |
| Record name | 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-85-9 | |
| Record name | 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-methylbenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(3-methylbenzyl)benzamide.
Cyclization: The intermediate undergoes cyclization with thiourea in an inert organic solvent like dichloromethane to form the thiazole ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein-ligand binding.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole-substituted benzamides, which are studied for diverse biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Chloro vs. Nitro Groups: The nitro group in 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide increases electron-withdrawing effects, correlating with stronger antimicrobial activity but higher cytotoxicity .
Heterocyclic Modifications :
- Replacement of the thiazole with a tetrazole ring () improves aqueous solubility but reduces metabolic stability due to increased polarity .
- Thiadiazole vs. Thiazole : Compounds like N-{5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl}-2-methylbenzamide () exhibit broader-spectrum anticancer activity but require complex synthesis pathways .
Biological Activity Trends: Anticancer Potential: The target compound’s methylbenzyl group may enhance binding to kinase domains, similar to pyrazolo[3,4-d]pyrimidine derivatives () . Antimicrobial vs. Anticonvulsant: Methoxybenzyl-substituted analogs (e.g., ) prioritize antimicrobial effects, whereas tetrazole-containing derivatives () focus on CNS disorders .
Biological Activity
2-Chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide, with the CAS number 5575-85-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClN2OS
- Molecular Weight : 342.84 g/mol
- Density : 1.325 g/cm³
- Refractive Index : 1.667
The structure includes a thiazole ring, which is known for its diverse biological activities, and a chlorinated benzamide moiety that enhances its pharmacological properties.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiazole compounds, this compound demonstrated potent activity against several bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have reported that it inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The observed IC50 values were approximately 0.87 µM for A375 and 1.7 µM for HeLa cells, indicating strong antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.7 |
| A375 | 0.87 |
| HCT116 | 0.55 |
These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in cellular metabolism.
- Receptor Modulation : The chlorinated benzyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
Study on Anticancer Activity
In a controlled study, researchers evaluated the effects of this compound on tumor xenografts in mice. The results indicated a significant reduction in tumor volume compared to control groups treated with saline.
Synergistic Effects with Other Compounds
Another study explored the synergistic effects of this compound when combined with existing chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Thiazole ring formation : React 2-amino-5-(3-methylbenzyl)thiazole with 2-chlorobenzoyl chloride in pyridine or dioxane under controlled temperature (20–25°C). Triethylamine is often used as a base to neutralize HCl byproducts .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity. TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) monitors reaction progress .
- Key Considerations : Solvent choice (e.g., pyridine enhances reactivity) and stoichiometric control of chloroacetyl chloride minimize side products.
Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H-NMR (400 MHz) identifies protons on the thiazole ring (δ ~7.25–7.36 ppm) and aromatic substituents. C-NMR confirms carbonyl (C=O) at ~165 ppm .
- X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular hydrogen bonds (e.g., N–H⋯N) that stabilize molecular packing .
- Mass Spectrometry : ESI-MS ([M+H] peaks) validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility, requiring co-solvents like PEG-400) .
- Stability : Monitor degradation via HPLC under varying pH (e.g., pH 7.4 vs. 2.0) and temperature (4°C vs. 25°C). Store in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or thiazole ring variation) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 3-methylbenzyl vs. 3-chlorobenzyl substituents) in enzyme inhibition assays. For example:
- Replace the 2-chlorobenzamide group with fluorinated analogs to enhance binding to hydrophobic enzyme pockets .
- Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Data Analysis : Use IC values from cytotoxicity assays (e.g., MTT on cancer cell lines) to quantify potency differences .
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
Q. How can researchers resolve contradictions in reported bioassay data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Statistical Validation : Use ANOVA to compare datasets, and confirm compound purity via HPLC (>95%) before testing .
Q. What advanced techniques improve synthetic efficiency (e.g., microwave-assisted or flow chemistry)?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >75% .
- Continuous Flow Systems : Optimize scalability using microreactors for exothermic steps (e.g., thiazole ring closure) .
Q. How does crystallographic data inform mechanistic understanding of enzyme inhibition?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
